molecular formula C9H9NO5 B8815308 4-Methoxy-3-nitrophenyl acetate CAS No. 39653-87-7

4-Methoxy-3-nitrophenyl acetate

Cat. No. B8815308
Key on ui cas rn: 39653-87-7
M. Wt: 211.17 g/mol
InChI Key: XUZGGGXQVSZPDD-UHFFFAOYSA-N
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Patent
US03947434

Procedure details

A mixture of 61 g. (0.29 m.) of 4-methoxy-3-nitrophenyl acetate (part B) and 34.68 g. (0.87 g. (0.87 m.) of NaOH in 500 ml. of H2O was stirred and heated on a steam bath for 2 hours. The reaction solution was acidified with 87 ml. of conc. HCl, keeping the temperature below 20°C. The acid solution was extracted three times using a total of 1500 ml. of benzene. The combined benzene extracts were dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 33 g. m.p. 78°-80°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([N+:13]([O-:15])=[O:14])[CH:6]=1)(=O)C.[OH-].[Na+].Cl>O>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][C:7]=1[N+:13]([O-:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 61 g
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the temperature below 20°C
EXTRACTION
Type
EXTRACTION
Details
The acid solution was extracted three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined benzene extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 33 g

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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